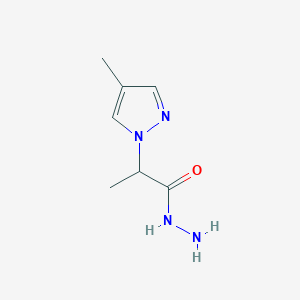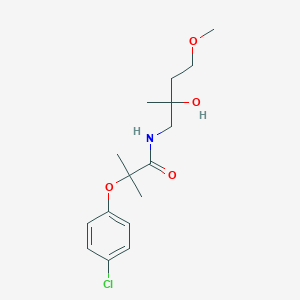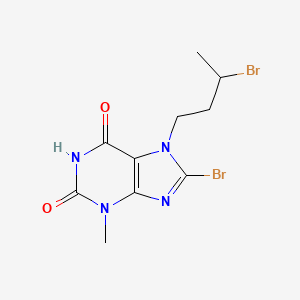![molecular formula C27H22N2O6 B2919394 Ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate CAS No. 1114648-18-8](/img/structure/B2919394.png)
Ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule contains several functional groups including an ethyl ester, a quinoline, a benzodioxole, and an amide. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecule has a complex structure with multiple aromatic rings (quinoline and benzodioxole), which could contribute to its stability and possibly its reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the benzodioxole group can participate in reactions with electrophiles, and the ester group can undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of an ester group suggests that the compound might have a fruity smell. The compound is likely to be solid at room temperature .Applications De Recherche Scientifique
Synthesis and Cytotoxicity
The synthesis of novel heterocycles, including compounds structurally related to Ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate, has been explored for potential antitumor applications. For instance, a study by Saleh et al. (2020) detailed the coupling of ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate with diazotized anilines, leading to various derivatives with cytotoxic activity against cancer cell lines like MCF7, HepG2, and HCT-116. The most potent compound from this study showed significant binding affinity towards tested proteins, suggesting its potential in inducing apoptosis in cancer cells (Saleh, Hassaneen, Mohamed, & Mohamed, 2020).
Antimicrobial Agents
Another aspect of research focuses on the synthesis of quinoline derivatives as potential antimicrobial agents. Desai, Shihora, and Moradia (2007) reported the synthesis of new quinazolines with significant antibacterial and antifungal activities against organisms such as Escherichia coli and Staphylococcus aureus. This work highlights the broad-spectrum antimicrobial potential of quinoline derivatives, underscoring their relevance in developing new therapeutic agents (Desai, Shihora, & Moradia, 2007).
Molecular Docking and Biological Evaluation
Further extending the applications, Riadi et al. (2021) described the synthesis of a quinazolinone-based derivative demonstrating potent inhibitory activity against VEGFR-2 and EGFR tyrosine kinases. This compound showed significant cytotoxic activity against various human cancer cell lines, suggesting its potential as an effective anti-cancer agent. The study underscores the importance of molecular docking and biological evaluation in identifying promising leads for cancer therapy (Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, & Alqahtani, 2021).
Synthetic Methodologies
The research also encompasses the development of novel synthetic methodologies for constructing quinoline derivatives. For example, Duan et al. (2013) efficiently synthesized a series of tetrahydrobenzo[g]chromene derivatives from ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, showcasing a one-pot multicomponent reaction that highlights the versatility and potential of such compounds in organic synthesis and medicinal chemistry applications (Duan, Wang, Xu, Kang, Zhang, Song, & Deng, 2013).
Orientations Futures
The future research directions for this compound could include studying its synthesis, reactivity, and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given the presence of functional groups that are often found in biologically active molecules .
Propriétés
IUPAC Name |
ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O6/c1-2-32-27(31)18-8-10-21-20(12-18)24(14-22(29-21)17-6-4-3-5-7-17)33-15-26(30)28-19-9-11-23-25(13-19)35-16-34-23/h3-14H,2,15-16H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTAUHXMOCUBHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



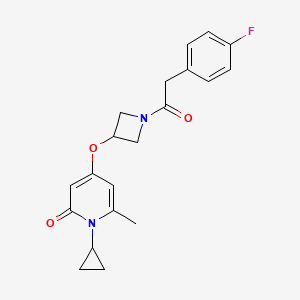
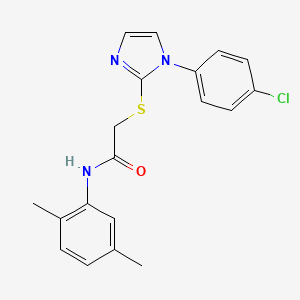
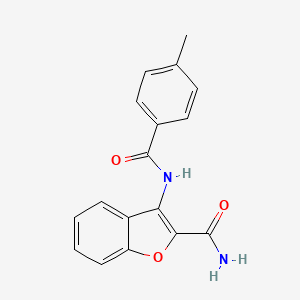
![1-(4-Benzylpiperazin-1-yl)-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)ethanone](/img/structure/B2919318.png)
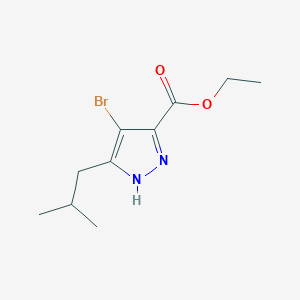
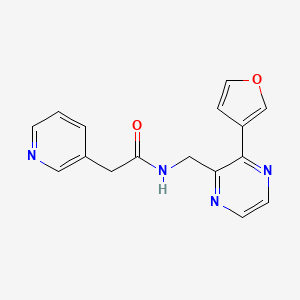
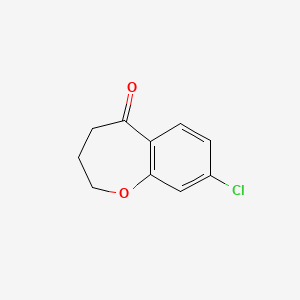
![Tert-butyl N-[(3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]carbamate](/img/structure/B2919325.png)

